molecular formula C17H12ClN3O4S B2443561 2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate CAS No. 338756-25-5

2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate

Cat. No.: B2443561
CAS No.: 338756-25-5
M. Wt: 389.81
InChI Key: HVFUAUBWAJJANJ-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate is a useful research compound. Its molecular formula is C17H12ClN3O4S and its molecular weight is 389.81. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-25-17(23)16-13(26-15-4-2-3-9-20(15)24)10-14(22)21(19-16)12-7-5-11(18)6-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFUAUBWAJJANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1SC2=CC=CC=[N+]2[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2O3SC_{16}H_{15}ClN_{2}O_{3}S, and its structure includes a pyridinium cation linked to a pyridazinyl moiety with a chlorophenyl substituent. The presence of functional groups such as methoxycarbonyl and sulfanyl contributes to its biological properties.

PropertyValue
Molecular Weight348.82 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol
LogPNot available

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing the chlorophenyl group have shown effectiveness against various bacterial strains.

  • Case Study : A study evaluated the antibacterial activity of synthesized derivatives against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most active compounds .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease.

  • Research Findings : In vitro assays demonstrated that derivatives exhibited IC50 values for AChE inhibition ranging from 0.63 µM to 2.14 µM, indicating potent activity compared to standard inhibitors .

Anticancer Properties

The structural features of This compound suggest potential anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines.

  • Case Study : A derivative was tested on human cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : The presence of the sulfanyl group may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Enzyme Inhibition : The compound likely binds to the active sites of enzymes like AChE, preventing substrate access and subsequent enzymatic reactions.
  • Anticancer Activity : It may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation.

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